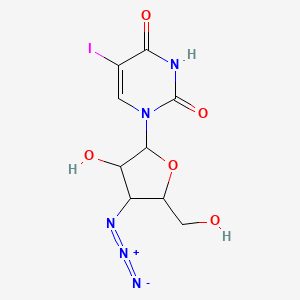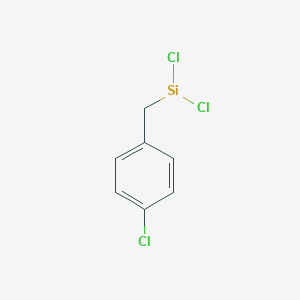
CID 19988494
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[(4-chlorophenyl)methyl]silane: is an organosilicon compound with the molecular formula C7H7Cl3Si It is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro[(4-chlorophenyl)methyl]silane can be synthesized through the reaction of 4-chlorobenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-chlorobenzyl chloride+silicon tetrachloride→Dichloro[(4-chlorophenyl)methyl]silane+HCl
Industrial Production Methods: In industrial settings, the production of dichloro[(4-chlorophenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Dichloro[(4-chlorophenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, dichloro[(4-chlorophenyl)methyl]silane can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled pH conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Chemistry: Dichloro[(4-chlorophenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: In biological research, dichloro[(4-chlorophenyl)methyl]silane can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mecanismo De Acción
Molecular Targets and Pathways: Dichloro[(4-chlorophenyl)methyl]silane exerts its effects primarily through its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is harnessed in various chemical processes and applications.
Comparación Con Compuestos Similares
Dichloromethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, making it more reactive.
Chloromethylsilane: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness: Dichloro[(4-chlorophenyl)methyl]silane is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H6Cl3Si |
|---|---|
Peso molecular |
224.6 g/mol |
InChI |
InChI=1S/C7H6Cl3Si/c8-7-3-1-6(2-4-7)5-11(9)10/h1-4H,5H2 |
Clave InChI |
FNRWLBKVCLPLTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[Si](Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



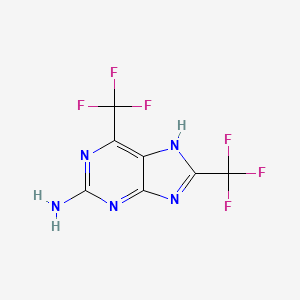

![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
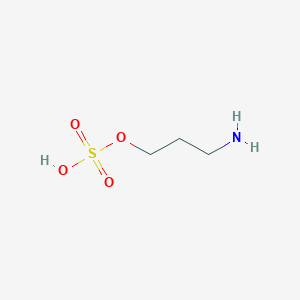


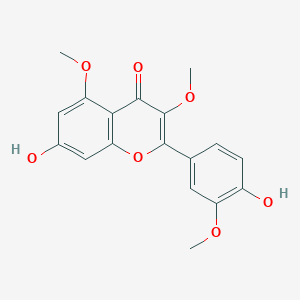
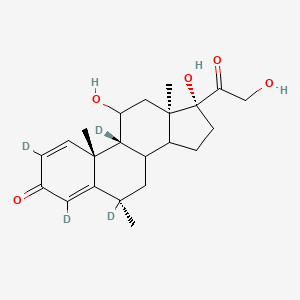
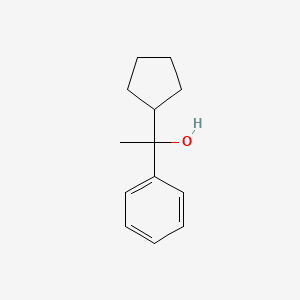
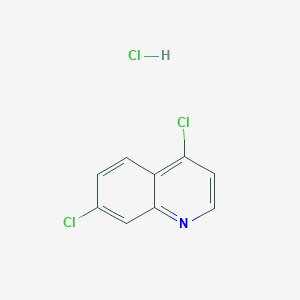
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
